molecular formula C11H12F3NO3 B13100447 2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid

2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B13100447
M. Wt: 263.21 g/mol
InChI Key: IOZCLZKUDHEEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid: is a compound with a complex name, but let’s break it down:

  • This compound is of interest due to its potential applications in drug design and bioisosteric replacement of leucine.
  • It mimics the leucine moiety and can be used as a building block in drug development.
  • Preparation Methods

    • A notable synthetic route involves the preparation of the (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid on a large scale.
    • Researchers have developed a method using a recyclable chiral auxiliary :
      • A Ni(II) complex forms with glycine Schiff base .
      • Alkylation with CF₃–CH₂–I under basic conditions yields the alkylated Ni(II) complex.
      • Disassembling the complex reclaims the chiral auxiliary and produces the target compound.
    • This method has been successfully used to prepare over 300 g of the target compound .
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Used as a building block for drug design due to its leucine bioisosteric properties.

      Biology: Investigated for its impact on protein structure and function.

      Industry: May find use in fine chemicals synthesis.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets (e.g., receptors, enzymes).
    • Pathways: Further research is needed to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

    • While I don’t have specific data on similar compounds, researchers often compare it to other amino acids or bioisosteres.
    • Its uniqueness lies in the combination of trifluoro, methoxyphenyl, and amino acid moieties.

    Properties

    Molecular Formula

    C11H12F3NO3

    Molecular Weight

    263.21 g/mol

    IUPAC Name

    2-amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid

    InChI

    InChI=1S/C11H12F3NO3/c1-18-7-4-2-6(3-5-7)8(11(12,13)14)9(15)10(16)17/h2-5,8-9H,15H2,1H3,(H,16,17)

    InChI Key

    IOZCLZKUDHEEQJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.